molecular formula C16H33BrN2S B1455743 N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1354968-77-6

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B1455743
CAS No.: 1354968-77-6
M. Wt: 365.4 g/mol
InChI Key: FRLFEUMNAIGZBX-UHFFFAOYSA-N
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Description

N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C16H33BrN2S and a molecular weight of 365.42 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group and a methanimidamide group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with an appropriate imidothiocarbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with biological membranes, potentially disrupting their function. The methanimidamide group can form hydrogen bonds with target proteins, affecting their activity . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrochloride
  • N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide sulfate
  • N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide nitrate

Uniqueness

N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .

Properties

IUPAC Name

dodecyl N'-prop-2-enylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2S.BrH/c1-3-5-6-7-8-9-10-11-12-13-15-19-16(17)18-14-4-2;/h4H,2-3,5-15H2,1H3,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLFEUMNAIGZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NCC=C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide

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